molecular formula C11H15ClN2O2 B1317718 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride CAS No. 1052543-05-1

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Cat. No. B1317718
CAS RN: 1052543-05-1
M. Wt: 242.7 g/mol
InChI Key: JUAOCWQIOWLYJV-UHFFFAOYSA-N
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Description

“4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride” is a small organic molecule used in scientific research. It has a molecular formula of C11H15ClN2O2 .


Synthesis Analysis

The synthesis of piperidine-containing compounds, like “4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .


Molecular Structure Analysis

The molecular structure of “4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride” consists of a six-membered piperidine ring, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule has an average mass of 242.702 Da and a monoisotopic mass of 242.082199 Da .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Drug Design and Synthesis

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: is a valuable building block in medicinal chemistry. It’s used to synthesize a wide range of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . These derivatives are crucial for creating new drugs due to their diverse pharmacological activities.

Pharmacological Research

This compound plays a significant role in pharmacology. Piperidine derivatives, including those synthesized from 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride , are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, and antifungal agents . Their versatility makes them a focus of intense research for therapeutic applications.

Biological Activity Studies

The piperidine moiety is a common feature in biologically active compounds. Researchers use 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride to study and develop compounds with analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties . This research contributes to understanding how these compounds interact with biological systems.

Material Science Applications

Heterocyclic compounds like 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride find applications in material science. They are used in the development of fluorescent sensors, dyestuffs, brightening agents, plastics, information storage, and analytical reagents . Their unique properties are valuable for creating innovative materials.

Analytical Chemistry

In analytical chemistry, 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is used for developing new analytical methods. Its derivatives can serve as standards or reagents in chromatography and spectrometry, aiding in the detection and quantification of various substances .

Chemical Biology

The compound is also instrumental in chemical biology, where it’s used to probe the function of biological molecules. It can be incorporated into larger molecules to study their interaction with enzymes, receptors, and other proteins, providing insights into cellular processes .

Organic Synthesis Methodology

Researchers utilize 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride to develop new synthetic methodologies. It’s involved in reactions like hydrogenation, cyclization, cycloaddition, and annulation, which are fundamental in creating complex organic molecules .

Natural Product Synthesis

Finally, this compound is used in the synthesis of natural product analogs. By mimicking the structures of naturally occurring piperidine alkaloids, scientists can create compounds with enhanced properties or reduced toxicity for use in various applications .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the future directions in the research of “4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride” and similar compounds could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAOCWQIOWLYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585810
Record name 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

CAS RN

1052543-05-1
Record name 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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